molecular formula C13H9BrClFN2O B4283119 N-(4-bromo-3-chlorophenyl)-N'-(2-fluorophenyl)urea

N-(4-bromo-3-chlorophenyl)-N'-(2-fluorophenyl)urea

Cat. No.: B4283119
M. Wt: 343.58 g/mol
InChI Key: WNMBZOCQHCQJIA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, which are connected through a urea linkage. The unique combination of these halogen atoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 4-bromo-3-chloroaniline with 2-fluoroaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

4-bromo-3-chloroaniline+2-fluoroaniline+CDIN-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea\text{4-bromo-3-chloroaniline} + \text{2-fluoroaniline} + \text{CDI} \rightarrow \text{N-(4-bromo-3-chlorophenyl)-N'-(2-fluorophenyl)urea} 4-bromo-3-chloroaniline+2-fluoroaniline+CDI→N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea

Industrial Production Methods

In an industrial setting, the production of N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH) are used under reflux conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the halogen atoms.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound with altered oxidation states.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea can be compared with other halogenated urea derivatives, such as:

  • N-(4-bromo-3-chlorophenyl)-N’-(2-chlorophenyl)urea
  • N-(4-bromo-3-chlorophenyl)-N’-(2-bromophenyl)urea
  • N-(4-bromo-3-chlorophenyl)-N’-(2-iodophenyl)urea

Uniqueness

The unique combination of bromine, chlorine, and fluorine atoms in N-(4-bromo-3-chlorophenyl)-N’-(2-fluorophenyl)urea imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced binding affinity, and improved stability. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFN2O/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMBZOCQHCQJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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